molecular formula C17H17N3O3S4 B2592745 N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097897-66-9

N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No. B2592745
CAS RN: 1097897-66-9
M. Wt: 439.58
InChI Key: KZFCGSNPGYVCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C17H17N3O3S4 and its molecular weight is 439.58. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis and Antimicrobial Activity

Researchers have explored the green synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology. Compounds synthesized from thiophene-2-carboxamides demonstrated potential antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (Sowmya et al., 2018).

Anti-Cancer Applications

Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a sulfone moiety showed significant in-vitro anticancer activity against human breast cancer cell lines. This work underscores the therapeutic potential of thiophene and thiazole derivatives in cancer treatment (Al-Said et al., 2011).

Synthesis and Reactivity

The synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline were studied, highlighting methodologies for producing thiazole-derivatives with potential applications in material science and pharmacology (Aleksandrov et al., 2020).

Enzyme Inhibition and Molecular Docking

Thiophene-based heterocyclic compounds were synthesized and evaluated for enzyme inhibitory activities, showing potential as enzyme inhibitors in pharmaceutical development. Molecular docking studies provided insights into the interaction mechanisms with enzymes, guiding further structural modifications and pharmacological studies (Cetin et al., 2021).

Synthesis and Antibacterial Evaluation

Derivatives of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide were synthesized and demonstrated significant antibacterial activities, illustrating the role of thiophene and thiazole rings in developing new antibacterial agents (Khalid et al., 2016).

properties

IUPAC Name

1-thiophen-2-ylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S4/c21-16(19-17-18-12(11-26-17)14-6-3-9-24-14)13-5-1-2-8-20(13)27(22,23)15-7-4-10-25-15/h3-4,6-7,9-11,13H,1-2,5,8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFCGSNPGYVCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NC(=CS2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

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